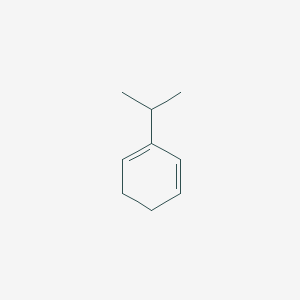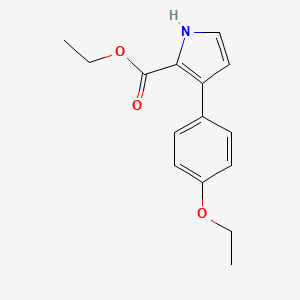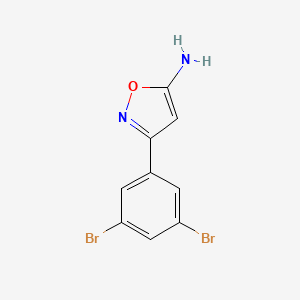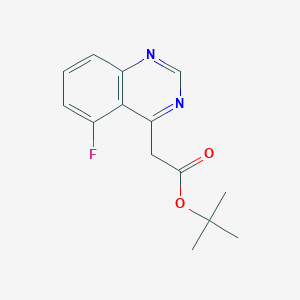
2-Isopropyl-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, where an isopropyl group is attached to the second carbon of the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride in a solvent like triethylene glycol dimethyl ether . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures (100-110°C). The product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.
Reduction: Formation of isopropylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules through reactions like the Diels-Alder cycloaddition.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The presence of the isopropyl group influences the reactivity and stability of these intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadiene: The parent compound without the isopropyl group.
1,3-Cyclohexadiene: A similar diene with different substitution patterns.
Isopropylcyclohexane: A saturated analog without the double bonds.
Uniqueness
2-Isopropyl-1,3-cyclohexadiene is unique due to the presence of both the isopropyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as enhanced reactivity in cycloaddition reactions and specific steric effects that influence its behavior in various chemical processes .
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
VILCTEZPMKNBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)







![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)


![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

